6alpha-Hydroxyestradiol

描述

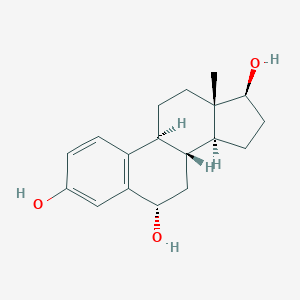

Structure

3D Structure

属性

IUPAC Name |

(6S,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZRQURPSRWTLG-WOVZSMEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022516 | |

| Record name | 6alpha-hydroxy-estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229-24-9 | |

| Record name | 6alpha-Hydroxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha-hydroxy-estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α-Hydroxyestradiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-HYDROXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL75Q4KU3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Metabolism of 6α Hydroxyestradiol

Endogenous Formation and Primary Enzymatic Hydroxylation

6α-Hydroxyestradiol is a significant metabolite of endogenous estrogens. ncats.io The transformation from estradiol (B170435) to 6α-Hydroxyestradiol primarily occurs in the liver and is a major metabolic pathway. ncats.io This process is catalyzed by members of the cytochrome P450 (CYP) family of enzymes, which are responsible for the NADPH-dependent oxidative metabolism of endogenous estrogens. oup.comoup.com The hydroxylation of estradiol can occur at various positions on the steroid ring, leading to a variety of metabolites, including 6α-hydroxyestradiol. oup.comresearchgate.net

Role of Cytochrome P450 Enzymes in Estradiol 6α-Hydroxylationncats.ionih.gov

The formation of 6α-hydroxyestradiol from estradiol is predominantly carried out by specific cytochrome P450 enzymes. ncats.io These enzymes are found in high concentrations in the liver, but are also present in other tissues. oup.com The hydroxylation of estradiol is a critical step in its metabolism, influencing the biological activity and clearance of estrogens from the body. psu.edu

Cytochrome P450 1A2 (CYP1A2) Catalysisncats.ionih.gov

CYP1A2 is a key enzyme in the metabolism of estradiol. nih.govnih.gov While its primary role is the 2-hydroxylation of estradiol, it also contributes to the formation of other hydroxylated metabolites. nih.govwikipedia.org Studies have shown that CYP1A2, along with CYP3A4, are the major enzymes responsible for the 6α-hydroxylation of estradiol in the liver. ncats.io The relative importance of CYP1A2 and CYP3A4 in hepatic estrogen hydroxylation can vary between individuals depending on the levels of these enzymes in their liver microsomes. nih.gov In some human liver samples, fluvoxamine, an inhibitor of CYP1A2, has been shown to efficiently inhibit estrogen hydroxylations. nih.gov

Cytochrome P450 3A4 (CYP3A4) Catalysisncats.ionih.gov

CYP3A4 is another crucial enzyme involved in the metabolism of a wide range of substrates, including endogenous steroids like estradiol. nih.govmdpi.com It plays a significant role in the 6α-hydroxylation of estradiol. ncats.io Research indicates that CYP3A4 may have a more prominent role than CYP1A2 in some estrogen hydroxylation reactions. nih.gov In human liver samples with high levels of CYP3A4, the inhibitor ketoconazole (B1673606) has been shown to affect these hydroxylation activities. nih.gov Furthermore, studies with selectively expressed human CYP3A4 have confirmed its dominant role in the formation of various hydroxyestrogen metabolites, including 6α-hydroxyestradiol, although it is formed in relatively small quantities compared to other metabolites. nih.gov

Cytochrome P450 1A1 (CYP1A1) Activityncats.io

CYP1A1 is primarily an extrahepatic enzyme, meaning it is found in tissues outside of the liver, such as the breast and uterus. psu.eduwikipedia.org This enzyme is induced by exposure to certain environmental compounds like polycyclic aromatic hydrocarbons. wikipedia.org When estradiol is the substrate, CYP1A1 demonstrates catalytic activity for its 6α-hydroxylation, in addition to 2- and 15α-hydroxylation. oup.comoup.comnih.gov In studies with MCF-7 breast cancer cells treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), an inducer of CYP1A1, there was a marked increase in the hydroxylation of estradiol at the C-6α position. nih.gov Inhibition studies using anti-rat P450 1A IgG confirmed that P450 1A1 catalyzes the hydroxylation of estradiol at the C-6α position in these cells. nih.gov

Cytochrome P450 2C8 (CYP2C8) Activitywikipedia.org

While the major enzymes for estradiol hydroxylation are from the CYP1A and CYP3A families, other CYP isoforms also contribute. wikipedia.org CYP2C8 has been shown to have a weak activity for the formation of 2-hydroxyestradiol (B1664083). oup.com While direct evidence for its significant role in 6α-hydroxylation is less pronounced, it is known to be involved in the broader metabolism of estradiol. nih.govwikipedia.org It is noteworthy that CYP2C8 can metabolize estradiol-17β-glucuronide, a conjugated form of estradiol, to 2-hydroxy-estradiol-17β-glucuronide. psu.edu

Contribution of Aromatase (CYP19) to 6α-Hydroxylase Activity

| Enzyme | Primary Function in Estradiol Metabolism | Role in 6α-Hydroxyestradiol Formation | Location |

| CYP1A2 | 2-hydroxylation | Major catalyst | Liver |

| CYP3A4 | 2-hydroxylation and other hydroxylations | Major catalyst | Liver, extrahepatic tissues |

| CYP1A1 | 2-, 15α-, and 6α-hydroxylation | Catalyst | Extrahepatic tissues |

| CYP2C8 | 2-hydroxylation | Minor role | Liver |

| Aromatase (CYP19) | Estrogen biosynthesis from androgens | Indirectly contributes by producing estradiol | Gonads, brain, adipose tissue, etc. |

Metabolic Interconversions and Related Estrogen Metabolites

The metabolic fate of 6α-hydroxyestradiol is intertwined with a network of other estrogen metabolites, created through various hydroxylation and conjugation reactions.

Relationship with 2-, 4-, 7α-, 15α-, and 16α/β-Hydroxylated Estrogens

The hydroxylation of estradiol at different carbon positions results in a variety of metabolites, each with distinct biological properties. The formation of 6α-hydroxyestradiol is part of a larger metabolic framework that includes hydroxylation at the C2, C4, C7, C15, and C16 positions.

2- and 4-Hydroxylation: The primary routes of estradiol metabolism involve hydroxylation to form 2-hydroxyestradiol and 4-hydroxyestradiol (B23129), which are catechol estrogens. wikipedia.orgnih.gov These pathways are generally more dominant than 6α-hydroxylation. nih.gov The enzymes responsible for these transformations are predominantly cytochrome P450 (CYP) enzymes, such as CYP1A1, CYP1A2, and CYP1B1. nih.govtaylorandfrancis.com While 2-hydroxyestrogens are generally considered to have weak estrogenic activity, 4-hydroxyestrogens are more potent and have been implicated in carcinogenesis. wikipedia.orgtaylorandfrancis.com

7α-Hydroxylation: 7α-hydroxyestradiol is another metabolite formed, and its production can be influenced by external factors. For instance, in placental microsomes, its formation is significantly increased in cigarette smokers. nih.gov

15α-Hydroxylation: 15α-hydroxyestradiol is a notable estrogen metabolite, particularly during pregnancy, and its formation can be stimulated by factors like cigarette smoking. wikipedia.orgnih.gov The function of 15α-hydroxyestradiol is not fully understood, but its increased presence during pregnancy suggests a role in fetal well-being. wikipedia.org

16α/β-Hydroxylation: 16α-hydroxyestradiol (estriol) is a major estrogen of pregnancy and possesses potent estrogenic activity. wikipedia.org The formation of 16α-hydroxylated metabolites is a significant pathway in estrogen metabolism. nih.gov In contrast, 6α-hydroxyestradiol generally exhibits reduced binding affinity for estrogen receptors α (ERα) and β (ERβ) compared to estradiol. oup.com

Studies have shown that in certain tissues, like the pig uterus, 6α- and 7α-hydroxylated metabolites are major biotransformation products of estrone (B1671321) and estradiol. oup.com Furthermore, high concentrations of 6α-hydroxyestradiol have been found in human ovarian follicular fluid. oup.com

Conjugation Pathways: Glucuronidation and Sulfation

To be eliminated from the body, estrogens and their hydroxylated metabolites undergo conjugation reactions, primarily glucuronidation and sulfation, which increase their water solubility. nih.govnih.gov

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The glucuronidation of estrogens is a key inactivation pathway. nih.gov Studies have shown that dietary factors can influence the rate of glucuronidation. For example, rosemary extracts and butylated hydroxyanisole (BHA) have been found to increase the liver microsomal glucuronidation of estradiol and estrone. nih.govoup.com

Sulfation: Sulfotransferases (SULTs) are responsible for the sulfation of estrogens. nih.gov While the sulfation of many estrogen metabolites is well-documented, the specific sulfonation of 6α-hydroxyestradiol at the C-6 position in vivo is not yet fully understood. oup.com However, synthetic 6α-hydroxyestradiol 17-sulfate has been created for research purposes to investigate its potential as a metabolite. nih.gov It is hypothesized that if estradiol- or estrone-6-sulfates are formed, they could be highly reactive and potentially genotoxic. oup.com

Formation of Estrogen-DNA Adduct Precursors

Certain estrogen metabolites can be oxidized to form reactive quinones that can bind to DNA, forming DNA adducts. This process is considered a potential mechanism for estrogen-induced carcinogenesis. mdpi.com

While the formation of DNA adducts from 2- and 4-hydroxyestrogens is more extensively studied, there is evidence to suggest that 6-hydroxylated estrogens could also play a role. wikipedia.orgacs.org It has been proposed that the sulfonation of 6-hydroxyestrogen could lead to the formation of N²-[Estradiol-6(α or β)-yl]-2'-deoxyguanosine, a type of DNA adduct. acs.org Further research has shown that synthetic estrogen 6-sulfates can modify DNA by reacting with guanine (B1146940) and adenine (B156593) residues. acs.org This suggests that the sequential metabolism of estrogen through hydroxylation at the C6-position followed by sulfation could lead to DNA damage. acs.org

Environmental and Dietary Modulators of 6α-Hydroxylation

The metabolic pathways of estrogens, including the formation of 6α-hydroxyestradiol, are not static and can be influenced by various external factors, such as environmental exposures and dietary components.

Effects of Environmental Factors (e.g., Cigarette Smoking) on Placental Metabolism

Cigarette smoking is a significant environmental factor known to alter the metabolism of estrogens in the placenta. Studies on placental microsomes from smokers and non-smokers have revealed distinct metabolic profiles.

Table 1: Effect of Cigarette Smoking on Placental Estradiol Metabolism

| Metabolite | Effect of Smoking |

| 6α-Hydroxyestradiol | Decreased formation (approx. 33%) nih.govresearchgate.net |

| 4-Hydroxyestradiol | Increased formation (38%) nih.gov |

| 7α-Hydroxyestradiol | Increased formation (150%) nih.gov |

| 15α-Hydroxyestradiol | Markedly stimulated formation nih.govresearchgate.net |

| 2-Hydroxyestradiol | Little to no effect nih.gov |

This table is based on data from studies on human placental microsomes.

Impact of Dietary Compounds (e.g., Butylated Hydroxyanisole) on Liver Microsomal Activities

Dietary components can significantly modulate the enzymatic activities involved in estrogen metabolism, particularly in the liver. Butylated hydroxyanisole (BHA), a synthetic antioxidant used as a food additive, has been shown to alter the metabolism of estradiol and estrone. nih.govaacrjournals.org

Feeding female mice a diet supplemented with BHA resulted in a notable increase in the rate of formation of 6α-hydroxyestradiol and 6β-hydroxyestradiol by liver microsomes, with an increase of 90-115%. nih.govaacrjournals.org This dietary intervention also increased the 2-hydroxylation of estradiol and estrone and dramatically elevated the formation of 6β-hydroxyestrone. nih.govaacrjournals.org In contrast, BHA administration had minimal to no effect on the formation of 4- and 16α-hydroxylated estrogen metabolites. nih.govaacrjournals.org BHA also enhances the glucuronidation of estradiol and estrone in the liver. nih.govnih.gov

Table 2: Effect of Dietary Butylated Hydroxyanisole (BHA) on Liver Microsomal Estrogen Metabolism in Mice

| Metabolic Pathway | Effect of BHA |

| 6α/β-Hydroxyestradiol Formation | Increased by 90-115% nih.govaacrjournals.org |

| 2-Hydroxylation of Estradiol and Estrone | Increased by 24-38% nih.gov |

| 6β-Hydroxyestrone Formation | Increased by approx. 370% nih.gov |

| 4- and 16α-Hydroxylation | Little to no effect nih.gov |

| Glucuronidation of Estradiol and Estrone | Increased by 103% and 187% respectively nih.gov |

This table summarizes findings from studies on female CD-1 mice fed a BHA-supplemented diet.

Biological Activities and Molecular Mechanisms of 6α Hydroxyestradiol

Estrogen Receptor Interactions and Ligand Activity

The biological actions of 6α-hydroxyestradiol are primarily mediated through its interaction with estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. rupahealth.com These receptors, principally ERα and ERβ, function as ligand-activated transcription factors that regulate the expression of target genes. nih.govmdpi.com The binding of an estrogenic compound like 6α-hydroxyestradiol to these receptors initiates a cascade of molecular events that ultimately influence cellular function. nih.gov

6α-Hydroxyestradiol acts as an agonist for Estrogen Receptor Alpha (ERα). ncats.io This means that upon binding to ERα, it activates the receptor, initiating downstream signaling pathways. ERα is a key mediator of estrogenic effects and is found in various tissues, including the reproductive tract, mammary glands, and bone. nih.gov The activation of ERα by agonists can influence a wide range of physiological processes. Selective ERα agonists have been shown to provide cardiovascular protection. nih.gov

Table 1: Estrogenic Activity of Selected Compounds

| Compound | Receptor Target | Activity |

|---|---|---|

| 6α-Hydroxyestradiol | Estrogen Receptor Alpha (ERα) | Agonist ncats.io |

| 6α-Hydroxyestradiol | Estrogen Receptor Beta (ERβ) | Agonist ncats.io |

| Propyl pyrazole (B372694) triol (PPT) | Estrogen Receptor Alpha (ERα) | Selective Agonist medchemexpress.com |

| (Z)-Ligustilide | Estrogen Receptor Alpha (ERα) | Activator medchemexpress.com |

Non-Genomic Signaling Pathways

Beyond the classical genomic pathway that involves gene transcription, estrogens can also elicit rapid, non-genomic effects. frontiersin.org These actions are initiated at the cell membrane and involve the activation of various intracellular signaling cascades. scienceopen.com

A subpopulation of estrogen receptors, including ERα and ERβ, is located at the plasma membrane. frontiersin.orgmdpi.com These membrane-associated estrogen receptors (mERs) are crucial for mediating the rapid, non-genomic effects of estrogens. scienceopen.complos.org The activation of these receptors can occur within minutes and does not depend on protein synthesis. plos.org The presence of mERs has been identified in various cell types, including neuronal and endothelial cells. scienceopen.comnih.gov Ligand binding to mERs can trigger rapid intracellular signaling, contributing to the diverse effects of estrogens. frontiersin.org

The activation of membrane-associated ERs by estrogens leads to the rapid induction of several intracellular signaling cascades. frontiersin.org These pathways include the activation of protein kinases such as mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), as well as the mobilization of intracellular calcium. frontiersin.orgscienceopen.com For instance, estrogen has been shown to rapidly activate MAPK in various cell types. nih.gov These signaling cascades can modulate a wide array of cellular functions, including cell proliferation, migration, and survival. mdpi.com The activation of these non-genomic pathways complements the genomic actions of estrogens, resulting in a complex and multifaceted cellular response.

Induction of Rapid Intracellular Signaling Cascades

Adenylate Cyclase and cAMP Modulation

The adenylate cyclase/cyclic AMP (cAMP) signaling pathway is a crucial second messenger system that regulates numerous cellular functions. Some estrogens can rapidly stimulate adenylate cyclase activity, leading to an increase in intracellular cAMP levels. nih.govnih.gov This can occur through the activation of G protein-coupled receptors (GPCRs). assaygenie.comfrontiersin.org However, studies on the direct effects of 6α-hydroxyestradiol on this pathway are limited. One study investigating the inhibition of soluble rat germ cell adenylate cyclase found that 6α-hydroxyestradiol, an aromatic compound with a single hydroxyl group in the benzene (B151609) ring, exhibited marginal to no inhibitory activity at concentrations up to 0.3-1 mM. This is in contrast to catechol estrogens, which were potent inhibitors of the enzyme.

Phosphatidylinositol 3-Kinase (PI3K) Pathway Activation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.govmdpi.com Activation of this pathway by estrogens can occur rapidly and is considered a non-genomic effect. nih.govmerckmillipore.com For instance, the estrogen metabolite 4-hydroxyestradiol (B23129) has been shown to activate the PI3K/Akt pathway, contributing to malignant growth in transformed mammary epithelial cells. nih.govplos.org This activation can be mediated through reactive oxygen species (ROS). nih.gov However, direct evidence specifically linking 6α-hydroxyestradiol to the activation of the PI3K pathway is not extensively documented in the available research. While commercial suppliers may list 6α-hydroxyestradiol under the PI3K/Akt/mTOR signaling pathway, specific research findings detailing this interaction are scarce.

Mitogen-Activated Protein Kinase (MAPK) Cascades

Modulation of Ion Channels and G-Proteins

Estrogens can rapidly modulate the function of various ion channels, which is a key aspect of their non-genomic actions, particularly in the cardiovascular and nervous systems. nih.gov These effects can be mediated through direct interaction with the channel protein or indirectly via G-protein coupled receptors (GPCRs). plos.orgmdpi.comnih.gov For example, 17β-estradiol has been shown to have a concentration-dependent inhibitory effect on the KCNQ1/KCNE1 potassium channel. nih.gov Furthermore, a specific GPCR, GPER1 (formerly GPR30), has been identified as a mediator of rapid estrogen signaling. nih.govfrontiersin.orgmdpi.comnih.gov Some estradiol (B170435) metabolites, like 2-hydroxy-17β-estradiol, have been shown to act as antagonists at this receptor. nih.gov However, specific research on the direct interaction of 6α-hydroxyestradiol with particular ion channels or its activity at G-proteins, including GPER1, is not well-documented.

Functional Endpoints Associated with Non-Genomic Actions

The activation of the aforementioned signaling pathways by estrogens culminates in various functional cellular responses.

Cell Proliferation and Apoptosis Modulation

Estrogens and their metabolites can have profound effects on cell proliferation and apoptosis, processes that are critical in both normal physiology and disease states like cancer. For instance, some estrogen metabolites, such as 16α-hydroxyestrone and 4-hydroxyestradiol, have been shown to be potent mitogenic substances for human ovarian cancer cells, stimulating proliferation and reducing apoptosis. imrpress.com In contrast, 2-hydroxyestradiol (B1664083) has been reported to have no significant effect on the proliferation and apoptosis of these cells. imrpress.com The balance between cell proliferation and apoptosis can be influenced by the activation of signaling pathways like PI3K/Akt and MAPK. nih.gov While the effects of other hydroxylated estradiol metabolites on cell proliferation and apoptosis have been studied, there is a lack of specific research data detailing the direct impact of 6α-hydroxyestradiol on these fundamental cellular processes. researchgate.netresearchgate.netnih.gov

Nitric Oxide Production and Cardiovascular Effects

Estrogens are known to have significant effects on the cardiovascular system, many of which are mediated by the production of nitric oxide (NO). scielo.br The rapid, non-genomic activation of endothelial nitric oxide synthase (eNOS) by estrogens leads to increased NO bioavailability, which contributes to vasodilation and other cardioprotective effects. nih.govscielo.brnih.govpsu.edu This activation can be mediated by estrogen receptors at the plasma membrane and involves signaling pathways such as PI3K/Akt and MAPK. nih.govnih.gov Some studies suggest that the conversion of estradiol to its catechol metabolites is required for the activation of certain signaling pathways leading to eNOS activation. nih.gov While the cardiovascular effects of estrogens, in general, are well-recognized, specific studies on the capacity of 6α-hydroxyestradiol to induce nitric oxide production and its consequent effects on the cardiovascular system are limited. ontosight.ainih.gov

Interplay with Genomic Signaling Mechanisms

The biological activities of 6α-Hydroxyestradiol, a metabolite of estradiol, are primarily mediated through its interaction with genomic signaling pathways. nih.govontosight.ai This interplay is initiated by the binding of 6α-Hydroxyestradiol to nuclear estrogen receptors (ERs), namely Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). ontosight.aireactome.org This binding event triggers a cascade of molecular interactions that ultimately modulate the transcription of target genes. The genomic signaling of estrogens, and by extension 6α-Hydroxyestradiol, is broadly categorized into two main pathways: the classical ERE-dependent pathway and the ERE-independent or "tethering" pathway.

It is important to note that while 6α-Hydroxyestradiol is known to possess estrogenic activity and has been evaluated for its mitogenic potential in ER-positive breast cancer cell lines, specific quantitative data on its relative binding affinity (RBA) for ERα and ERβ are not extensively documented in current literature. ncats.io However, computational studies based on quantitative structure-activity relationships (QSAR) suggest that the introduction of a hydroxyl group at the 6α position of estradiol may decrease its binding affinity compared to the parent hormone. plos.org

The downstream effects of 6α-Hydroxyestradiol are dependent on which of the genomic signaling pathways are activated, the cellular context, and the complement of co-regulatory proteins present.

ERE-Dependent Signaling (Classical Pathway)

The classical mechanism of estrogen action involves the direct binding of the estrogen-receptor complex to specific DNA sequences known as Estrogen Response Elements (EREs). imrpress.comsigmaaldrich.com Upon entering the nucleus, 6α-Hydroxyestradiol binds to either ERα or ERβ, inducing a conformational change in the receptor. This change facilitates the dimerization of the receptors, forming either homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

The activated receptor dimer then binds to the consensus ERE sequence (5′-GGTCAnnnTGACC-3′) located in the promoter regions of target genes. sigmaaldrich.com This binding event serves as an anchor, enabling the recruitment of a large complex of co-activator proteins. These co-activators, which include histone acetyltransferases (HATs) and other chromatin-remodeling enzymes, modify the chromatin structure, making the DNA more accessible for transcription. reactome.org The assembled complex then interacts with the general transcription machinery, including RNA polymerase II, to initiate or enhance the transcription of the target gene. nih.gov Genes known to be regulated by estrogens through this pathway include those involved in cell proliferation, differentiation, and metabolic processes. nih.gov

ERE-Independent Signaling ("Tethering")

In addition to the classical pathway, 6α-Hydroxyestradiol can regulate gene expression without the estrogen receptor directly binding to an ERE. imrpress.comnih.gov In this "tethering" mechanism, the 6α-Hydroxyestradiol-ER complex interacts with other DNA-bound transcription factors, such as Specificity Protein 1 (Sp1) or Activator Protein 1 (AP-1). imrpress.comnih.gov These transcription factors are bound to their own specific response elements (e.g., GC-rich boxes for Sp1, AP-1 sites for AP-1) in the promoters of various genes.

By tethering to these DNA-bound factors, the ER complex can influence the transcriptional activity at that promoter, either positively or negatively. nih.govnih.gov This interaction can stabilize the binding of the primary transcription factor and help recruit co-activators or co-repressors to the site, thereby modulating gene expression. imrpress.com This pathway significantly expands the repertoire of genes that can be regulated by estrogens, as it is not limited to genes containing a consensus ERE. nih.gov A number of growth-regulatory genes have been shown to be activated through ER/Sp1 interactions. nih.gov

The following table summarizes the key features of the two primary genomic signaling pathways through which 6α-Hydroxyestradiol is presumed to exert its biological effects.

| Feature | ERE-Dependent Signaling | ERE-Independent Signaling ("Tethering") |

| ER-DNA Interaction | Direct binding of the ER dimer to Estrogen Response Elements (EREs). imrpress.comsigmaaldrich.com | Indirect association of the ER with DNA via protein-protein interactions with other transcription factors (e.g., Sp1, AP-1). imrpress.comnih.govnih.gov |

| DNA Response Element | ERE (5′-GGTCAnnnTGACC-3′). sigmaaldrich.com | Response elements for other transcription factors (e.g., GC-box for Sp1, AP-1 site for AP-1). imrpress.comnih.gov |

| Mechanism of Action | The ER complex directly recruits co-activators and the basal transcription machinery to the gene promoter. reactome.orgnih.gov | The ER complex modulates the activity of other DNA-bound transcription factors to either enhance or repress gene transcription. nih.govnih.gov |

| Example Target Genes | Genes directly involved in hormonal response, such as those regulating cell cycle and proliferation. nih.gov | A broad range of genes, including many growth-regulatory genes that may not contain a classical ERE. nih.gov |

Role of 6α Hydroxyestradiol in Health and Disease

Contributions to Estrogen-Dependent Physiological Processes

Estrogens are fundamental hormones that regulate the female reproductive system, influencing the development of secondary sexual characteristics, the menstrual cycle, and fertility nih.govnih.govquesthealth.com. The primary actions of estrogens are mediated through estrogen receptors α (ERα) and β (ERβ), which are expressed in reproductive tissues such as the ovaries, uterus, and mammary glands nih.govnih.gov. Estradiol (B170435), the most potent endogenous estrogen, orchestrates the growth of the uterine lining (endometrium), the maturation and release of eggs from the ovaries, and the maintenance of vaginal health medicalnewstoday.commerckmanuals.com.

While the specific contributions of 6α-Hydroxyestradiol to reproductive and sexual health have not been extensively detailed in scientific literature, its role can be inferred from its estrogenic activity. As a compound that can bind to estrogen receptors, it likely contributes to the total pool of estrogenic signals that maintain reproductive tissues. However, studies have shown that 6α-Hydroxyestradiol has a significantly reduced binding affinity for both ERα and ERβ compared to estradiol oup.com. This suggests that its direct physiological impact on reproductive functions is likely much weaker than that of more potent estrogens like estradiol.

Estrogen is a critical regulator of bone metabolism and health in both women and men mdpi.comnih.gov. It plays a vital role in bone growth and maturation, particularly in promoting the fusion of the epiphyseal growth plates, which stops longitudinal bone growth after puberty mdpi.com. Throughout adult life, estrogen helps maintain bone density by inhibiting bone resorption. It achieves this primarily by acting on bone cells, reducing the lifespan and activity of osteoclasts (cells that break down bone tissue) and promoting the activity of osteoblasts (cells that form new bone) mdpi.commdpi.com. Estrogen deficiency, most notably after menopause, leads to accelerated bone loss and is a primary cause of osteoporosis mdpi.comnih.gov.

The specific effects of 6α-Hydroxyestradiol on bone metabolism are not well-documented. However, given its nature as an estrogen, it is presumed to have a protective effect on bone, consistent with the general action of estrogens. Its ability to bind to estrogen receptors, which are present in bone cells, suggests it could contribute to the maintenance of bone homeostasis. Nevertheless, its substantially lower receptor binding affinity compared to estradiol implies that its contribution to bone health is likely modest oup.comoup.com.

Involvement in Hormonal Carcinogenesis

The metabolism of estrogens is a double-edged sword. While essential for normal physiology, certain metabolic pathways can produce compounds that contribute to the initiation and progression of hormone-dependent cancers, such as breast cancer. The carcinogenic potential of estrogen metabolites is linked to two main mechanisms: receptor-mediated hormonal stimulation of cell proliferation and direct genotoxic effects through the formation of DNA-damaging agents nih.govdovepress.com.

The development and growth of a majority of breast cancers are fueled by estrogen. This occurs through the binding of estrogens to ERα, which stimulates the proliferation of breast epithelial cells bslonline.org. This increased cell division can lead to the accumulation of random genetic errors, increasing the risk of cancerous transformation.

The direct involvement of 6α-Hydroxyestradiol in breast cancer pathophysiology is not clearly established. As an estrogenic compound, it has the theoretical potential to contribute to the receptor-mediated proliferation of breast cancer cells. However, its weak affinity for estrogen receptors suggests that its role as a growth promoter is likely minimal compared to more potent estrogens like estradiol or certain other metabolites oup.com. The focus of research into the carcinogenic effects of estrogen metabolites has largely been on other hydroxylated forms.

The metabolic pathway of estrogen hydroxylation significantly influences carcinogenic risk. Different hydroxylated metabolites exhibit vastly different biological activities.

2-Hydroxyestradiol (B1664083) (2-OH-E2): Often termed a "good" or protective estrogen, 2-OH-E2 has a low binding affinity for estrogen receptors and exhibits anti-estrogenic properties nih.govastrahealthandwellness.com. It is thought to inhibit cell proliferation and is generally considered non-carcinogenic bslonline.orgnih.gov. Its rapid clearance from the body further limits its potential for harm bslonline.org.

4-Hydroxyestradiol (B23129) (4-OH-E2): In contrast, 4-OH-E2 is considered a potent carcinogenic metabolite bslonline.orgnih.gov. It binds strongly to estrogen receptors and stimulates cell proliferation. More importantly, it can be oxidized to form highly reactive quinones (estradiol-3,4-quinone) that can directly damage DNA by forming adducts, leading to cancer-initiating mutations bslonline.orgnih.govnih.gov. Elevated levels of 4-OH-E2 have been found in breast tumor tissues bslonline.orgmdpi.com.

16α-Hydroxyestrone (16α-OH-E1): This metabolite, derived from the 16-hydroxylation pathway, is a potent estrogen that strongly stimulates cell proliferation bslonline.orgnih.gov. High levels of 16α-OH-E1 have been associated with an increased risk of breast cancer nih.govrupahealth.com. Unlike the catechol estrogens (2-OH and 4-OH), its carcinogenicity is primarily thought to be receptor-mediated rather than through direct DNA damage.

Compared to these well-studied metabolites, 6α-Hydroxyestradiol is less characterized. Its binding affinity for estrogen receptors is markedly reduced, suggesting a lower potential for receptor-mediated carcinogenesis compared to 4-OH-E2 and 16α-OH-E1 oup.com. It is not a catechol estrogen and is therefore not expected to form the highly reactive quinones associated with the genotoxicity of 4-OH-E2.

| Metabolite | Estrogen Receptor Binding | Proliferative Effect | Genotoxic Potential (via Quinone/Adducts) | General Carcinogenic Role |

|---|---|---|---|---|

| 2-Hydroxyestradiol (2-OH-E2) | Low | Inhibitory/Weak | Low (forms stable, less harmful adducts) | Protective/Weak Carcinogen |

| 4-Hydroxyestradiol (4-OH-E2) | High | High | High (forms depurinating adducts) | Potent Carcinogen |

| 16α-Hydroxyestrone (16α-OH-E1) | High | High | Low/Indirect | Potent Carcinogen (Receptor-Mediated) |

| 6α-Hydroxyestradiol | Low | Weak (inferred) | Not established; unlikely pathway | Largely uncharacterized; likely low |

A major mechanism of estrogen-induced cancer initiation is genotoxicity, specifically the formation of estrogen-DNA adducts dovepress.comresearchgate.net. This process is primarily associated with the catechol estrogens, particularly 4-OH-E2 nih.govnih.gov. The metabolic oxidation of 4-OH-E2 produces estrogen-3,4-quinone, an electrophilic molecule that readily reacts with the purine (B94841) bases (adenine and guanine) of DNA nih.gov. This reaction forms adducts, which are segments of DNA covalently bonded to the estrogen metabolite.

These adducts can be unstable, leading to their removal from the DNA strand and leaving behind an "apurinic site"—a gap in the DNA sequence nih.gov. Errors made by the cell's machinery when repairing these gaps can result in permanent mutations in critical genes, which can initiate the process of carcinogenesis nih.govnih.gov. The formation of these depurinating DNA adducts is considered a key step in the initiation of estrogen-related cancers nih.govresearchgate.net.

There is no significant evidence to suggest that 6α-Hydroxyestradiol is involved in this pathway of genotoxicity. The formation of reactive quinones is characteristic of the catechol estrogens (2-OH-E2 and 4-OH-E2), which have hydroxyl groups on the aromatic A-ring of the steroid. 6α-Hydroxyestradiol has its additional hydroxyl group on the B-ring, a different part of the molecule, and it does not undergo the same metabolic activation to a DNA-reactive species oup.com.

Advanced Methodologies for the Study of 6α Hydroxyestradiol

Spectroscopic and Structural Elucidation Techniques

Spectroscopic methods are pivotal in confirming the precise three-dimensional structure of steroid isomers. Circular dichroism, in particular, has proven to be a powerful tool for the configurational assignment of hydroxylated estrogens.

Circular Dichroism for Configurational Assignments

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is exquisitely sensitive to the stereochemical features of chiral molecules, such as 6α-Hydroxyestradiol. The position and sign of the Cotton effects in a CD spectrum provide detailed information about the spatial arrangement of atoms and functional groups within the molecule. For steroids, the CD spectrum is particularly informative regarding the conformation of the steroid nucleus and the orientation of substituents. By analyzing the CD spectrum of 6α-Hydroxyestradiol and comparing it to known reference compounds or theoretical calculations, the absolute configuration at the C-6 position can be unequivocally assigned.

Application in Stereoisomer Differentiation (e.g., 6α- vs. 6β-Hydroxyestradiol)

A significant application of circular dichroism in the study of hydroxylated estrogens is its ability to differentiate between stereoisomers, such as 6α-Hydroxyestradiol and its epimer, 6β-Hydroxyestradiol. The spatial orientation of the hydroxyl group at the C-6 position, being either in the alpha (axial) or beta (equatorial) configuration, induces distinct changes in the electronic transitions of the chromophores within the molecule. These differences are manifested as distinct CD spectra. Research has shown that the 6α- and 6β-isomers of hydroxyestradiols exhibit characteristic and often opposing Cotton effects, allowing for their unambiguous differentiation. This spectroscopic distinction is crucial for studying the specific biological roles and metabolic pathways of each isomer, as their stereochemistry can dictate their interaction with enzymes and receptors.

Chromatographic and Mass Spectrometric Analytical Procedures

The accurate quantification of 6α-Hydroxyestradiol in biological samples and the detection of its potential adducts rely on the high sensitivity and specificity of combined chromatographic and mass spectrometric methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroid hormones and their metabolites in biological fluids. researchgate.net This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.

The quantification of 6α-Hydroxyestradiol in biological fluids such as urine, serum, and plasma is challenging due to its low physiological concentrations and the presence of numerous other interfering estrogen metabolites. researchgate.netsemanticscholar.org LC-MS/MS methods have been developed to overcome these challenges, often employing a derivatization step to enhance the ionization efficiency and, consequently, the sensitivity of the analysis. mdpi.comed.ac.uknih.gov

A common derivatization agent is dansyl chloride, which reacts with the phenolic hydroxyl group of estrogens, improving their detection in positive ion mode electrospray ionization (ESI). semanticscholar.orgnih.gov The analytical workflow typically involves sample preparation steps such as enzymatic hydrolysis to release conjugated estrogens, followed by liquid-liquid or solid-phase extraction to isolate the steroids. researchgate.net The extracted and derivatized analytes are then separated on a reversed-phase liquid chromatography column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. semanticscholar.org This approach allows for the simultaneous and accurate quantification of a panel of estrogen metabolites, including hydroxylated species, with high specificity and sensitivity, often reaching limits of quantification in the picogram per milliliter (pg/mL) range. semanticscholar.orgmdpi.com

LC-MS/MS Method Parameters for Estrogen Metabolite Quantification

| Parameter | Description | Reference |

|---|---|---|

| Sample Types | Urine, Serum, Plasma | researchgate.netsemanticscholar.orgnih.gov |

| Sample Preparation | Enzymatic hydrolysis, Liquid-liquid extraction, Solid-phase extraction | researchgate.net |

| Derivatization | Dansyl chloride to improve ionization efficiency | semanticscholar.orged.ac.uknih.gov |

| Chromatography | Reversed-phase liquid chromatography (e.g., C18 column) | nih.gov |

| Detection | Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) | semanticscholar.org |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | semanticscholar.org |

| Sensitivity | Limits of Quantification (LOQ) in the pg/mL range | semanticscholar.orgmdpi.com |

There is significant interest in the potential for estrogen metabolites to form covalent adducts with macromolecules like DNA, as this is a proposed mechanism of hormonal carcinogenesis. dss.go.thnih.gov LC-MS/MS is a powerful tool for the detection and characterization of these estrogen-DNA adducts. dss.go.thnih.gov The analysis of DNA adducts is challenging due to their extremely low abundance.

The methodology for detecting estrogen metabolite adducts typically involves the isolation of DNA from tissues or cells, followed by enzymatic hydrolysis to break the DNA down into individual nucleosides. nih.gov The resulting mixture, containing both normal and adducted nucleosides, is then analyzed by LC-MS/MS. The high sensitivity of modern mass spectrometers, often coupled with nano-liquid chromatography, allows for the detection of these rare adducts. nih.gov Tandem mass spectrometry is used to fragment the parent ions of suspected adducts, and the resulting fragmentation pattern provides structural information that can confirm the identity of the estrogen metabolite and the specific DNA base to which it is attached. dss.go.th This analytical approach is crucial for investigating the role of specific estrogen metabolites, including 6α-Hydroxyestradiol, in the initiation of cancer.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of steroids, including 6α-Hydroxyestradiol, from complex biological matrices. springernature.com The method's high resolution and speed are achieved by pumping a liquid mobile phase containing the analyte through a column packed with a solid stationary phase under high pressure. springernature.com

For the analysis of estrogens like 6α-Hydroxyestradiol, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov In this mode, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. A frequently used stationary phase is octadecyl silica (ODS or C18). nih.gov The separation is based on the principle of partition chromatography, where analytes are retained through their reversible dissolution in the stationary phase and their solubility in the mobile phase. sigmaaldrich.com A typical mobile phase for steroid separation consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, often with additives like formic acid to improve peak shape. mdpi.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is commonly employed to achieve optimal separation of multiple estrogen metabolites with differing polarities. mdpi.com

Detection of 6α-Hydroxyestradiol can be accomplished using several methods. Ultraviolet (UV) absorption is a common detection method, though its sensitivity for estrogens can be limited to nanogram amounts. springernature.com For higher sensitivity, especially for the low concentrations typical in biological samples, fluorescence detection (HPLC-FLD) is preferred. nih.govmdpi.com Since estrogens are not naturally fluorescent, a pre-column or post-column derivatization step is required. This involves reacting the analyte with a fluorescent tagging agent, such as dansyl chloride, to create a derivative that can be detected with high sensitivity. mdpi.com

Method Validation Parameters for Analytical Reliability

To ensure that an analytical method for 6α-Hydroxyestradiol is suitable for its intended purpose, it must be thoroughly validated. wjarr.com Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the quantification of the analyte. globalresearchonline.net The key parameters for validation are established by regulatory bodies and scientific guidelines. wjarr.comglobalresearchonline.net

Key validation parameters include:

Accuracy : This expresses the closeness of the measured value to the true or accepted reference value. It is typically determined by analyzing samples with known concentrations of 6α-Hydroxyestradiol (spiked samples) and is expressed as the percentage of recovery. ikev.org

Precision : This measures the degree of scatter between a series of measurements of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (short-term, same conditions) and intermediate precision (within-laboratory variations, different days, analysts, or equipment). ikev.org

Specificity/Selectivity : This is the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present, such as other estrogen metabolites, endogenous compounds, or matrix components. wjarr.comscispace.com

Limit of Detection (LOD) : The lowest concentration of 6α-Hydroxyestradiol in a sample that can be detected, but not necessarily quantified with precision and accuracy. globalresearchonline.netikev.org It can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). globalresearchonline.net

Limit of Quantitation (LOQ) : The lowest concentration of 6α-Hydroxyestradiol that can be reliably quantified with acceptable accuracy and precision. globalresearchonline.net It is often determined as the concentration that yields a signal-to-noise ratio of 10:1 or can be calculated as LOQ = 10σ/S. globalresearchonline.net

Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically used to establish linearity, and the relationship is assessed by the correlation coefficient (r) of the regression line. globalresearchonline.netikev.org

Range : The interval between the upper and lower concentrations of 6α-Hydroxyestradiol for which the method has been demonstrated to have a suitable level of accuracy, precision, and linearity. wjarr.comglobalresearchonline.net For a drug substance assay, this range is often recommended to be 80% to 120% of the target concentration. globalresearchonline.net

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). ikev.orgscispace.com It provides an indication of the method's reliability during normal usage.

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to true value. | Mean recovery of 98.0% - 102.0% ikev.org |

| Precision (Repeatability) | Agreement between replicate measurements under the same conditions. | RSD ≤ 2.0% |

| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the retention time of the analyte. |

| Limit of Detection (LOD) | Lowest detectable analyte concentration. | Signal-to-Noise Ratio ≥ 3:1 globalresearchonline.net |

| Limit of Quantitation (LOQ) | Lowest quantifiable analyte concentration. | Signal-to-Noise Ratio ≥ 10:1 globalresearchonline.net |

| Linearity | Proportionality of response to concentration. | Correlation Coefficient (r) > 0.999 ikev.org |

| Robustness | Stability against small method variations. | System suitability parameters remain within limits. |

In Vitro and In Vivo Experimental Models

Cell-Based Assays for Activity Evaluation

Human Breast Cancer Cell Lines (e.g., MCF-7) for Mitogenic Activity

To evaluate the biological activity of 6α-Hydroxyestradiol, researchers utilize in vitro cell-based assays. Human breast cancer cell lines that are estrogen receptor-positive (ER+), such as the MCF-7 cell line, are a primary model for this purpose. nih.govnih.gov Estrogens are known to be potent mitogens, meaning they stimulate cell proliferation, a key factor in the progression of hormone-responsive breast cancer. researchgate.net

In a typical mitogenic activity assay, MCF-7 cells are cultured and then exposed to various concentrations of 6α-Hydroxyestradiol. The resulting cell proliferation is measured over time and compared to negative controls (vehicle-treated cells) and positive controls (cells treated with a known potent estrogen like 17β-estradiol). The mitogenic potential of a compound in this model is linked to its ability to bind to and activate the estrogen receptor. nih.govnih.gov While ER binding is a prerequisite for the estrogen-dependent growth response in MCF-7 cells, specific structural characteristics of the estrogen analogue ultimately determine the optimal mitogenic response. nih.gov Such assays are crucial for characterizing the estrogenic potency of 6α-Hydroxyestradiol and understanding its potential contribution to the growth of hormone-dependent cancers.

Enzyme Activity Assays with Recombinant Cytochrome P450 Isoforms

To identify the specific enzymes responsible for the metabolism of estrogens into hydroxylated metabolites like 6α-Hydroxyestradiol, in vitro enzyme activity assays are employed. These assays often use recombinant cytochrome P450 (CYP450) isoforms. nih.gov These recombinant enzymes can be produced in heterologous expression systems, such as genetically modified E. coli, which can synthesize and integrate the P450 enzyme into their membranes. nih.govnih.gov

The experimental setup involves incubating the parent estrogen (e.g., estradiol) with a specific recombinant human CYP450 isoform. For the reaction to occur, cofactors are required, most notably NADPH-cytochrome P450 reductase, which facilitates electron transfer. nih.gov After a set incubation period, the reaction is stopped, and the mixture is analyzed using techniques like HPLC or LC-MS to detect and quantify the formation of 6α-Hydroxyestradiol. By testing a panel of different CYP450 isoforms, researchers can pinpoint which specific enzymes are capable of catalyzing the 6α-hydroxylation of the parent estrogen, thereby elucidating its metabolic pathway.

Rodent Models for Estrogen Metabolism and Tumorigenesis Studies

In vivo studies using rodent models are essential for understanding the metabolism of 6α-Hydroxyestradiol and its role in tumorigenesis in a whole-organism context. Both rats and mice are used, though rat models are often considered to better represent human breast cancer due to similarities in mammary gland structure and the hormone-dependent nature of tumors. nih.gov

Commonly used models include:

Carcinogen-Induced Models : In this approach, rats are treated with a chemical carcinogen to induce mammary tumors that are often hormone receptor-positive and responsive to estrogen. nih.gov These models allow for the study of how 6α-Hydroxyestradiol might influence the initiation or progression of these tumors.

Xenograft Models : These models involve the transplantation of human breast cancer cells, such as MCF-7, into immunodeficient mice. nih.gov A significant challenge with mouse models is their naturally low levels of circulating estrogens, which necessitates estrogen supplementation to support the growth of ER-positive tumors. nih.gov This supplementation can involve supraphysiological doses, which may create a non-physiological hormonal environment and potentially confound results. nih.gov

Ovariectomized (OVX) Models : To study the effects of specific estrogens in a controlled hormonal environment, rodents may be ovariectomized to remove the primary source of endogenous estrogen production. researchgate.net This model is particularly useful for mimicking the postmenopausal state and allows researchers to administer controlled amounts of 6α-Hydroxyestradiol to assess its specific effects on estrogen metabolism, target tissue responses, and tumor growth. researchgate.net

| Model Type | Model System | Primary Application for 6α-Hydroxyestradiol Research |

|---|---|---|

| In Vitro Cell-Based | MCF-7 Human Breast Cancer Cells | Evaluating mitogenic (proliferative) activity and estrogenic potency. nih.govnih.gov |

| In Vitro Enzyme Assay | Recombinant Cytochrome P450 Isoforms | Identifying specific enzymes responsible for the formation of 6α-Hydroxyestradiol from parent estrogens. nih.gov |

| In Vivo Rodent Model | Carcinogen-Induced Rat Model | Studying the influence of 6α-Hydroxyestradiol on the initiation and progression of hormone-dependent tumors. nih.gov |

| In Vivo Rodent Model | Ovariectomized (OVX) Rodents | Assessing the specific metabolic and tumorigenic effects of 6α-Hydroxyestradiol in a low-estrogen environment. researchgate.net |

Comparative Academic Studies on 6α Hydroxyestradiol

Comparison with Estradiol (B170435) and Other Endogenous Estrogen Metabolites

6α-Hydroxyestradiol is an endogenous metabolite of estradiol, formed through hydroxylation at the C6α position of the steroid's B-ring. Its biological activity and significance are best understood in comparison to its parent hormone, estradiol, and other major metabolites such as estrone (B1671321), 2-hydroxyestradiol (B1664083), 4-hydroxyestradiol (B23129), and 16α-hydroxyestradiol.

Receptor Binding Affinity: The primary mechanism of estrogenic action is through binding to estrogen receptors (ER), primarily ERα and ERβ. Estradiol (E2) exhibits a high and roughly equal binding affinity for both ERα and ERβ. oup.com In contrast, 6α-hydroxyestradiol shows markedly reduced binding affinities for both receptor subtypes. oup.com This suggests a significantly lower intrinsic estrogenic potency compared to estradiol. Other metabolites also show varied affinities; for instance, estrone (E1) and 2-hydroxyestrone (B23517) tend to have a preferential binding affinity for ERα, whereas 16α-hydroxyestradiol (a component of estriol) shows a preference for ERβ. oup.comoup.com

Relative Binding Affinity for Estrogen Receptors (ERα & ERβ)

| Compound | Relative Binding Affinity vs. Estradiol | Receptor Preference |

|---|---|---|

| Estradiol (E2) | High | ERα ≈ ERβ oup.com |

| 6α-Hydroxyestradiol | Markedly Reduced oup.com | Not Specified |

| Estrone (E1) | Lower than E2 | ERα > ERβ oup.com |

| 2-Hydroxyestrone | Lower than E2 | ERα > ERβ oup.com |

| 4-Hydroxyestradiol | Comparable to or higher than E2 | Not Specified |

| 16α-Hydroxyestradiol | Lower than E2 | ERβ > ERα oup.com |

Physiological Concentrations: Despite its lower receptor affinity, 6-hydroxylation appears to be a predominant metabolic pathway for estradiol, particularly in the human ovary. Analysis of follicular fluid from human Graafian follicles has revealed significant concentrations of 6α-hydroxyestradiol. Its mean concentration was found to be 13.2 ng/ml, which is substantially higher than other hydroxylated metabolites like 2-hydroxyestradiol (0.36 ng/ml) and 4-hydroxyestradiol (0.34 ng/ml), and even higher than estriol (B74026) (10.2 ng/ml). However, these levels are still dwarfed by the concentration of the parent hormone, estradiol (1365 ng/ml), and its primary metabolite, estrone (211 ng/ml). This suggests that 6α-hydroxyestradiol may be a significant end-product of follicular estrogen metabolism.

Mean Concentrations of Estrogens in Human Follicular Fluid

| Estrogen/Metabolite | Mean Concentration (ng/ml) |

|---|---|

| Estradiol-17β | 1365 |

| Estrone | 211 |

| 6α-Hydroxyestradiol | 13.2 |

| Estriol | 10.2 |

| 2-Hydroxyestradiol | 0.36 |

| 4-Hydroxyestradiol | 0.34 |

Comparative Pharmacological and Toxicological Profiles within Estrogen Metabolite Landscape

The diverse landscape of estrogen metabolites exhibits a wide range of pharmacological activities and toxicological risks, largely stemming from differences in receptor binding, metabolic stability, and the potential to generate reactive intermediates.

Pharmacological Profile: The pharmacological activity of an estrogen is closely tied to its binding affinity for estrogen receptors. Given that 6α-hydroxyestradiol has a markedly reduced affinity for both ERα and ERβ compared to estradiol, its direct estrogenic activity is considered to be weak. oup.com This contrasts with metabolites like 4-hydroxyestradiol, which can bind with an affinity equal to or greater than estradiol, and 16α-hydroxyestrone, which, despite a lower initial binding affinity, can bind covalently to the receptor, leading to prolonged and potent estrogenic stimulation. nih.govnih.gov The 2-hydroxy metabolites are often described as having weak or even anti-estrogenic properties. nih.govnih.gov

Toxicological Profile: A significant amount of research into estrogen toxicology has focused on the carcinogenic potential of specific metabolites. The 4-hydroxylation and 16α-hydroxylation pathways are of particular concern. kup.atnih.gov

4-Hydroxyestrogens (e.g., 4-hydroxyestradiol): These metabolites are considered potentially genotoxic. nih.gov Their oxidation can form reactive quinones that bind to DNA, creating adducts that can lead to depurination and error-prone DNA repair, ultimately causing mutations that may initiate cancer. nih.govnih.govrupahealth.com Studies have shown that 4-hydroxyestradiol can induce malignant transformation of breast cells and tumorigenesis in animal models. nih.gov

16α-Hydroxyestrogens (e.g., 16α-hydroxyestrone): This metabolite is considered a potent estrogen agonist that promotes cell proliferation. nih.govnih.gov Elevated levels of 16α-hydroxyestrone are associated with an increased risk of breast cancer, particularly in premenopausal women. nih.govzrtlab.com

In contrast, there is a notable lack of evidence in the reviewed literature suggesting a similar genotoxic or highly proliferative profile for 6α-hydroxyestradiol. Its formation via hydroxylation on the B-ring, rather than the A-ring (2- and 4-positions) or D-ring (16-position), appears to result in a metabolite with a different and likely less toxicological profile. The primary focus of toxicological studies remains on the catechol estrogens (2- and 4-hydroxy metabolites) and the highly proliferative 16α-hydroxyestrone.

Differential Metabolic Modulation and Clinical Implications

The metabolic fate of estradiol is not fixed and can be influenced by various endogenous and exogenous factors, including lifestyle choices like smoking and diet. These factors can alter the activity of cytochrome P450 (CYP) enzymes responsible for hydroxylation, thereby shifting the balance between different metabolic pathways and potentially impacting health.

Influence of Smoking: Cigarette smoking is known to have a significant anti-estrogenic effect by altering estrogen metabolism. researchgate.netnih.gov Smoking induces hepatic enzymes, leading to increased clearance of estrogens. eurekaselect.com Specifically, research has shown that smoking enhances the 2-hydroxylation pathway of estradiol, shifting the metabolic balance towards the formation of 2-hydroxyestrogens, which have minimal estrogenic activity. nih.govresearchgate.netoup.com This increased metabolism explains why women who smoke and are on oral hormone replacement therapy may require higher doses to achieve the desired clinical effect. researchgate.neteurekaselect.com While the impact of smoking on the 2- and 16-hydroxylation pathways is well-documented, specific studies detailing its direct influence on the 6α-hydroxylation pathway are less prevalent in the current literature.

Influence of Dietary Components: Diet plays a crucial role in modulating estrogen metabolism. Different dietary patterns and nutrients can influence the enzymatic pathways that produce various estrogen metabolites.

Dietary Fat and Fiber: Low-fat, high-fiber diets have been associated with higher ratios of 2-hydroxyestrone to 16α-hydroxyestrone, a metabolic profile linked to a lower risk of breast cancer. nih.gov

Dietary Protein: Studies have shown that substituting dietary carbohydrates with protein can increase the rate of 2-hydroxylation of estradiol, while 16α-hydroxylation remains largely unchanged. nih.gov This indicates that the 2- and 16-hydroxylase enzymes are under separate regulatory control. nih.gov

Cruciferous Vegetables: Foods like broccoli and cabbage contain compounds such as indole-3-carbinol, which are known to significantly promote the C-2 hydroxylation pathway, favoring the production of less estrogenic metabolites. me-foreningen.nowisc.edu

As with smoking, the majority of clinical research on dietary modulation has focused on the balance between the 2- and 16-hydroxylation pathways due to its implications for estrogen-related cancer risk. nih.govme-foreningen.no The specific effects of these dietary components on the 6α-hydroxylation of estradiol are not as extensively characterized. However, the finding that 6-hydroxylation is a predominant pathway in the ovary suggests that local metabolic regulation within specific tissues is a critical factor in determining the profile of estrogen metabolites.

Future Directions in 6α Hydroxyestradiol Research

Elucidation of Epigenetic and Transcriptional Regulatory Roles

A primary avenue for future research is to delineate the specific epigenetic and transcriptional regulatory functions of 6α-Hydroxyestradiol. Building on the broader understanding of how estrogens like 17β-estradiol regulate gene expression, investigations should focus on the unique impact of the 6α-hydroxy group. mdpi.com Estrogens are known to modulate gene transcription not only through direct binding to estrogen response elements (EREs) in DNA but also by influencing the epigenetic landscape. mdpi.com

Future studies should investigate how 6α-Hydroxyestradiol influences key epigenetic modifications. nih.gov This includes mapping its impact on:

DNA Methylation: Determining whether 6α-Hydroxyestradiol binding to estrogen receptors (ERs) recruits DNA methyltransferases (DNMTs), leading to gene silencing, or participates in demethylation processes. mdpi.com

Histone Modifications: Assessing its role in post-translational histone modifications. mdpi.com Research should clarify if 6α-Hydroxyestradiol promotes histone acetylation, generally a signal for transcriptional activation, or if it recruits histone modification complexes like PRC2 and NurD that can lead to repressive methylation marks (e.g., H3K27 trimethylation). mdpi.com

By comparing the genome-wide binding sites and the resultant epigenetic changes induced by 6α-Hydroxyestradiol versus its parent compound, estradiol (B170435), researchers can uncover its unique contributions to the regulation of gene networks in health and disease.

| Epigenetic Mechanism | Key Mediators for Investigation | Potential Effect of 6α-Hydroxyestradiol |

| DNA Methylation | DNA Methyltransferases (DNMTs) | Modulation of gene silencing or activation at promoter regions. |

| Histone Acetylation | Histone Acetyltransferases (HATs), Histone Deacetylases (HDACs) | Promotion of transcriptionally active chromatin states. |

| Histone Methylation | Histone Methyltransferases (e.g., EZH2), Demethylases | Creation of repressive (e.g., H3K27me3) or activating histone marks. |

| Chromatin Remodeling | SWI/SNF complexes, NurD, PRC2 | Altering chromatin accessibility to transcription machinery. |

Comprehensive Metabolomic Profiling for Disease Biomarkers

Metabolomics, the large-scale study of small molecules or metabolites, offers a powerful tool for discovering biomarkers. longdom.orgnih.gov As metabolites are downstream of genetic and proteomic changes, they provide a dynamic snapshot of an organism's phenotype. nih.gov Future research should apply comprehensive metabolomic profiling to understand the metabolic network surrounding 6α-Hydroxyestradiol and to identify potential disease biomarkers. longdom.orgbenthamopen.com

This research should involve:

Untargeted Metabolomics: Using high-throughput technologies like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze global metabolite changes in biological fluids (serum, urine) and tissues in response to varying levels of 6α-Hydroxyestradiol. nih.govnih.gov

Biomarker Panels: Moving beyond single markers to develop panels of metabolites that, in combination, can accurately predict the risk, presence, or progression of estrogen-related conditions. benthamopen.comnih.gov

Pathway Analysis: Integrating metabolomic data with other "omics" data to elucidate the specific metabolic pathways perturbed by 6α-Hydroxyestradiol, offering mechanistic insights into its physiological and pathological roles. researchgate.net

By identifying unique metabolic signatures associated with 6α-Hydroxyestradiol activity, it may be possible to develop novel diagnostic and prognostic tools for conditions such as hormone-dependent cancers and cardiovascular diseases. nih.govbenthamopen.com

Advanced Characterization of Non-Genomic Signaling Pathways and Crosstalk with Genomic Effects

Estrogens exert their effects through two primary pathways: the classical genomic pathway, which involves nuclear receptors and gene transcription, and the non-genomic pathway, which is characterized by rapid, membrane-initiated signaling events. frontiersin.orgresearchgate.net A critical area for future research is the advanced characterization of 6α-Hydroxyestradiol's non-genomic signaling and its interplay with genomic effects. frontiersin.org

This involves:

Identifying Membrane Receptors: Determining the affinity and activity of 6α-Hydroxyestradiol at membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER). nih.govresearchgate.net

Mapping Signaling Cascades: Elucidating the specific downstream signaling cascades activated by 6α-Hydroxyestradiol. Key pathways to investigate include the Src/Ras/Erk, PI3K/Akt, and PKA/PKC pathways, as well as the mobilization of intracellular calcium. nih.govimrpress.com

Investigating Crosstalk: A significant focus should be on the crosstalk between the non-genomic and genomic pathways. nih.govnih.gov For example, rapid kinase cascades initiated at the membrane can phosphorylate nuclear ERs and their co-regulators, thereby modulating their transcriptional activity. imrpress.com Conversely, genomic actions can alter the expression of components of the non-genomic signaling machinery. frontiersin.org Understanding this bidirectional communication is essential for a complete picture of 6α-Hydroxyestradiol's cellular impact. frontiersin.orgnih.gov

| Signaling Pathway | Onset of Action | Location of Receptor | Primary Mediators |

| Genomic | Hours to days | Primarily nucleus | Nuclear ERα, ERβ |

| Non-Genomic | Seconds to minutes | Plasma membrane, cytoplasm | Membrane ERα, ERβ, GPER |

Investigative Research on Environmental and Dietary Modulators and Their Long-Term Biological Impact

The metabolism and activity of estrogens are known to be influenced by a wide range of external factors, including environmental chemicals and dietary components. me-foreningen.nofunctionalfueling.com Future research must investigate how these modulators specifically affect the synthesis, metabolism, and action of 6α-Hydroxyestradiol and the long-term biological consequences of these interactions.

Key areas of investigation include:

Environmental Estrogens (Xenoestrogens): Studying how common environmental contaminants with estrogen-like properties (e.g., BPA, PCBs, DDE) interfere with the metabolic pathways leading to 6α-Hydroxyestradiol or compete for binding to its target receptors. nih.govfunctionalfueling.com

Dietary Phytoestrogens: Examining the impact of plant-derived estrogens, such as isoflavones (from soy) and lignans (from flaxseed), on 6α-Hydroxyestradiol levels and activity. metagenicsinstitute.commdpi.com These compounds can act as selective estrogen receptor modulators (SERMs) and may also influence the enzymes responsible for estrogen metabolism. deannaminich.com

Nutritional Status: Assessing how broader dietary patterns and specific nutrients (e.g., cruciferous vegetables, fiber, B vitamins) modulate the detoxification and excretion pathways of 6α-Hydroxyestradiol, potentially altering its biological potency and duration of action. me-foreningen.nometagenicsinstitute.comdeannaminich.com

This research will be crucial for developing public health recommendations and understanding how lifestyle and environment contribute to estrogen-related health outcomes.

Structural Biology Approaches to Refine Receptor Interaction Models

A precise understanding of how 6α-Hydroxyestradiol interacts with its receptors is fundamental to explaining its unique biological activity. Future research should employ advanced structural biology techniques to refine the models of these interactions at an atomic level. wustl.edu

The biological functions of estrogens are mediated by the binding of the hormone to the ligand-binding domain (LBD) of the estrogen receptor, which induces a specific conformational change. nih.govnih.gov This altered conformation dictates the receptor's subsequent interactions with DNA and transcriptional co-regulators. nih.gov

Future directions should include:

High-Resolution Crystallography: Determining the X-ray crystal structure of 6α-Hydroxyestradiol in complex with the LBDs of both ERα and ERβ. researchgate.net This would reveal the precise hydrogen bonding and hydrophobic interactions, explaining how the 6α-hydroxy group influences binding affinity and receptor conformation. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM): Visualizing the structure of the full-length receptor dimer bound to both 6α-Hydroxyestradiol and its target estrogen response element (ERE) on DNA. This would provide a more complete picture of the transcriptionally active complex.

Computational Modeling: Using molecular docking and simulation studies to compare the binding modes and induced conformational dynamics of 6α-Hydroxyestradiol with other endogenous estrogens and synthetic modulators. nih.gov

These structural insights will be invaluable for understanding its specific mechanism of action and could guide the design of novel therapeutics that selectively target its pathways. wustl.edu

常见问题

What are the primary methodologies for synthesizing and purifying 6α-Hydroxyestradiol in laboratory settings?

Basic:

Synthesis typically involves hydroxylation of estradiol derivatives using enzymatic or chemical catalysts. For example, cytochrome P450 enzymes (e.g., CYP1A1/2) are employed to introduce the 6α-hydroxyl group stereoselectively . Purification often relies on high-performance liquid chromatography (HPLC) with reverse-phase C18 columns, validated using mass spectrometry (LC-MS/MS) for structural confirmation .

Advanced: How can researchers optimize reaction conditions (e.g., solvent systems, temperature, catalyst ratios) to improve yield and minimize byproducts like 6β-Hydroxyestradiol? Methodological considerations include kinetic studies to monitor reaction progress and computational modeling (e.g., molecular docking) to predict enzyme-substrate interactions . Stability studies under varying pH and temperature conditions are critical to avoid degradation during synthesis .

What analytical techniques are most reliable for quantifying 6α-Hydroxyestradiol in biological matrices?

Basic:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 6α-Hydroxyestradiol-d4) is the gold standard for quantification in plasma, urine, or tissue homogenates. Sample preparation involves solid-phase extraction (SPE) to isolate the analyte from lipid-rich matrices .

Advanced: How can cross-reactivity with structurally similar metabolites (e.g., 4-Hydroxyestradiol or 2-Hydroxyestradiol) be mitigated? Advanced approaches include optimizing chromatographic separation (e.g., using UPLC with sub-2µm particles) and employing high-resolution mass spectrometry (HRMS) for accurate mass-to-charge ratio differentiation . Method validation must adhere to FDA guidelines for precision, accuracy, and matrix effects .

What is the role of 6α-Hydroxyestradiol in estrogen receptor (ER) signaling pathways?

Basic:

6α-Hydroxyestradiol exhibits weak ER-binding affinity compared to estradiol but may act as a partial agonist or antagonist depending on tissue context. In vitro assays (e.g., ERα/β luciferase reporter systems) are used to characterize its transcriptional activity .

Advanced: How do experimental variables (e.g., cell line selection, co-treatment with ER modulators) influence observed activity discrepancies? Researchers should design dose-response experiments with controls for metabolic conversion (e.g., using aromatase inhibitors) and validate findings with siRNA-mediated ER knockdown models . Data interpretation must account for batch-to-batch variability in metabolite purity .

How do researchers resolve contradictions in reported carcinogenic potential of 6α-Hydroxyestradiol?

Basic:

Conflicting data may arise from differences in model systems (e.g., in vitro vs. in vivo) or exposure durations. Systematic reviews should prioritize studies adhering to OECD guidelines for carcinogenicity testing, including long-term rodent bioassays and genotoxicity assessments (e.g., Ames test) .

Advanced: What statistical frameworks (e.g., meta-analysis, Bayesian hierarchical models) are suitable for synthesizing heterogeneous datasets? Researchers must evaluate confounding factors like oxidative stress induction or interactions with DNA repair pathways. Replicating key experiments under standardized conditions (e.g., identical cell lines, exposure doses) is critical .

What experimental design considerations are essential for studying 6α-Hydroxyestradiol’s metabolic stability?

Basic:

In vitro hepatic microsomal assays (e.g., human liver S9 fractions) are used to assess phase I/II metabolism. Parameters include incubation time, NADPH concentration, and measurement of half-life (t½) via LC-MS/MS .